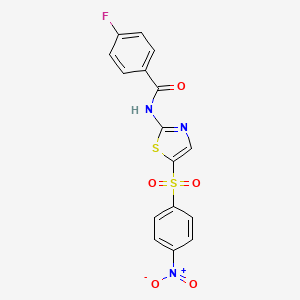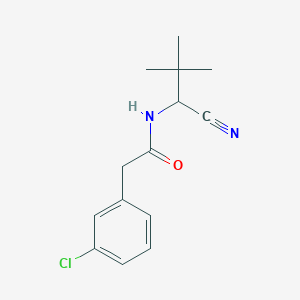
N-(4-chlorophenyl)-2-(6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorophenyl)-2-(6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C27H23ClN2O3 and its molecular weight is 458.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Agents
Research on quinazoline derivatives, including molecules similar to N-(4-chlorophenyl)-2-(6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide, indicates significant potential as antimicrobial agents. The synthesis and characterization of new quinazolines have shown promising antibacterial and antifungal activities against various pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007). Another study on related compounds underscores their broad-spectrum antibacterial activity, highlighting the chemical framework's potential in combating microbial resistance (Bhoi, Borad, Parmar, & Patel, 2015).
Antiviral Applications
A novel anilidoquinoline derivative exhibited significant antiviral and antiapoptotic effects against Japanese encephalitis, demonstrating the compound's therapeutic efficacy in treating viral infections. This underscores the potential of similar compounds for developing new antiviral drugs (Ghosh et al., 2008).
Antitumor Activity
Quinazolinone analogues have been designed, synthesized, and evaluated for their antitumor activity, showing remarkable potency against various cancer cell lines. This suggests the utility of such compounds in cancer therapy, offering a new avenue for the development of anticancer agents (Al-Suwaidan et al., 2016).
Antihistamine Agents
Compounds with a quinazolinone framework have also been explored for their H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm. This indicates potential applications in developing new antihistamine drugs (Alagarsamy, Narendhar, Sulthana, & Solomon, 2014).
Analgesic and Anti-Inflammatory Activities
Research on specific acetamide hydrochlorides derived from quinazolinone structures has identified compounds with notable analgesic and anti-inflammatory effects, comparable to standard drugs like sodium metamizole. These findings highlight the compound's potential in pain management and anti-inflammatory therapies (Yusov, Chashchina, Mikhailovskii, & Rudakova, 2019).
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN2O3/c1-3-18-6-13-24-22(14-18)27(33)23(26(32)19-7-4-17(2)5-8-19)15-30(24)16-25(31)29-21-11-9-20(28)10-12-21/h4-15H,3,16H2,1-2H3,(H,29,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBKUWNXAAMVOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)C)CC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

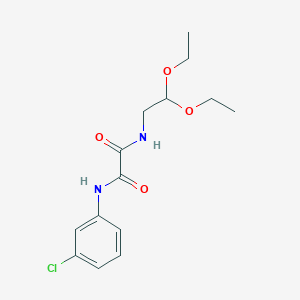
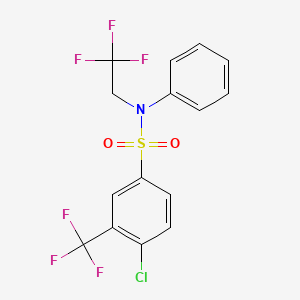
![2-[3-(benzenesulfonyl)-6-ethyl-2-oxoquinolin-1-yl]-N-propan-2-ylacetamide](/img/structure/B2371241.png)
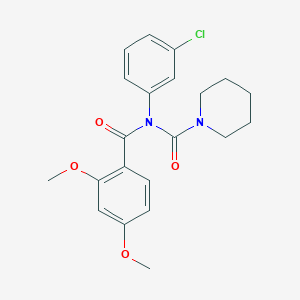
![1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2371245.png)
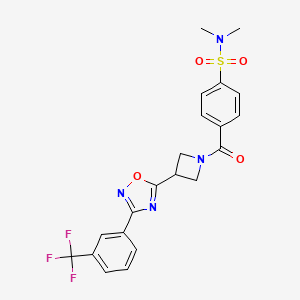
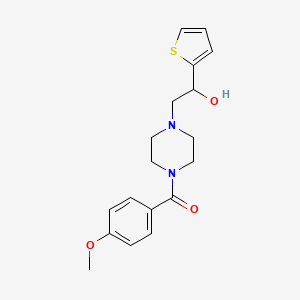
![N-[4-(chloromethyl)phenyl]methanesulfonamide](/img/structure/B2371251.png)
![[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2371252.png)
